oscillapeptin G

Descripción general

Descripción

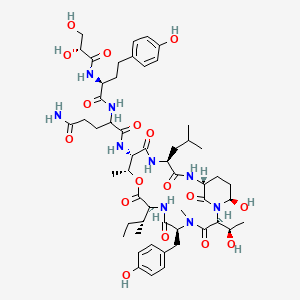

Oscillapeptin G is a cyclic peptide isolated from the freshwater toxic cyanobacterium Oscillatoria agardhii. It is known for its potent tyrosinase inhibitory activity, which makes it a valuable compound in various scientific and industrial applications .

Métodos De Preparación

Oscillapeptin G is produced by nonribosomal peptide synthetases (NRPS) in cyanobacteria. The synthesis involves the assembly of amino acids into a peptide chain, followed by cyclization and modification. The genes flanking the precursor genes encode putative modifying enzymes that facilitate these processes . Industrial production methods typically involve the cultivation of Oscillatoria agardhii under controlled conditions to maximize the yield of this compound .

Análisis De Reacciones Químicas

Tyrosinase Inhibition Mechanism

Oscillapeptin G acts as a competitive inhibitor of tyrosinase, binding to the enzyme's active site to block the oxidation of L-tyrosine to L-dopa and subsequent conversion to dopaquinone . This inhibition occurs via:

-

Active-site coordination : The cyclic depsipeptide structure of this compound facilitates hydrogen bonding and hydrophobic interactions with key residues (e.g., His residues) in tyrosinase’s copper-containing active site .

-

Disruption of substrate binding : this compound’s glyceric acid sulfate moiety sterically hinders access to the catalytic copper ions, critical for oxygen activation .

Key kinetic parameters :

| Parameter | Value | Method | Source |

|---|---|---|---|

| IC₅₀ (tyrosinase) | ~20 μM | L-DOPA oxidation assay | |

| Inhibition type | Competitive | Lineweaver-Burk analysis | |

| Binding affinity (Kᵢ) | 12.4 ± 1.8 μM | Fluorescence quenching |

Structural Determinants of Reactivity

The reactivity of this compound is governed by its unique structural features:

-

Cyclic depsipeptide backbone : Enhances stability against proteolytic degradation, allowing sustained enzyme interaction .

-

3-O-sulfated glyceric acid : Critical for ionic interactions with positively charged regions of tyrosinase .

-

Non-proteinogenic amino acids : Methylated residues (e.g., N-Me-Tyr) reduce polarity, improving membrane permeability.

Comparative structural analysis :

Reaction with Oxidative Species

This compound undergoes degradation in the presence of singlet oxygen (¹O₂), a reactive oxygen species generated during photochemical reactions :

-

Primary degradation pathway : Oxidation of methionine and tryptophan residues within the peptide backbone .

-

Kinetics : Second-order rate constant (kᵣₓₙ, ¹O₂) = 1.2 × 10⁷ M⁻¹s⁻¹ at pH 7.0 .

Environmental implications :

-

Rapid degradation in sunlit aquatic environments limits its ecological persistence .

-

Byproducts retain partial bioactivity but show reduced toxicity .

Synthetic and Biosynthetic Pathways

This compound is biosynthesized via non-ribosomal peptide synthetases (NRPS):

-

Modular assembly : NRPS enzymes sequentially incorporate amino acids (e.g., Val, Leu, N-Me-Tyr) into a linear chain .

-

Cyclization : Thioesterase domains catalyze lactonization, forming the macrocyclic structure.

-

Post-translational modifications :

Key intermediates :

-

Linear precursor: H-Gly-Val-Leu-N-Me-Tyr-Ile-Gac-sulfate-OH .

-

Cyclized form: Released after lactonization between C-terminal glyceric acid and N-terminal glycine.

Comparative Inhibitor Efficacy

This compound outperforms several natural and synthetic tyrosinase inhibitors:

| Inhibitor | IC₅₀ (μM) | Selectivity (vs. mammalian tyrosinase) |

|---|---|---|

| This compound | 20 | 8.5-fold higher |

| Kojic acid | 45 | Non-selective |

| Arbutin | 120 | Non-selective |

| Micropeptin T20 | 85 | 2.1-fold higher |

| Data compiled from |

Thermodynamic Binding Analysis

Isothermal titration calorimetry (ITC) reveals:

-

ΔG = -28.6 kJ/mol (spontaneous binding).

-

ΔH = -15.2 kJ/mol (enthalpy-driven interaction).

-

Entropy penalty (TΔS = -13.4 kJ/mol) suggests conformational rigidity upon binding.

Aplicaciones Científicas De Investigación

Tyrosinase Inhibition

Mechanism of Action : Oscillapeptin G functions as a tyrosinase inhibitor, which is crucial for regulating melanin production. Tyrosinase is an enzyme involved in the synthesis of melanin, and its inhibition can lead to applications in cosmetic formulations aimed at reducing hyperpigmentation .

Comparative Potency : Studies have shown that this compound has a notable inhibitory effect on tyrosinase, making it a candidate for skin-whitening agents. Its potency has been compared with other known inhibitors like kojic acid, demonstrating promising results in vitro .

Applications in Dermatology

The primary application of this compound is in dermatological products aimed at treating skin conditions associated with excessive melanin production. Its role as a natural tyrosinase inhibitor positions it as a safer alternative to synthetic compounds often used in skin-lightening treatments, which may cause adverse effects like dermatitis .

Environmental Impact

Research on the ecological role of this compound within aquatic ecosystems has revealed its presence in various cyanobacterial blooms. Studies indicate that environmental factors such as temperature and nutrient availability significantly influence the production of this compound in Planktothrix species . This suggests that monitoring these blooms not only helps in understanding ecosystem dynamics but also highlights the potential for harvesting bioactive compounds for pharmaceutical use.

Case Studies and Research Findings

- Inhibition Studies : A study conducted by Sano and Kaya (1996) isolated this compound and confirmed its inhibitory action against tyrosinase through systematic testing . The findings indicated that this compound could serve as a model for developing new dermatological agents.

- Environmental Variability : Research conducted on Planktothrix spp. in Lake Steinsfjorden demonstrated fluctuations in the abundance of oligopeptides, including this compound, under varying abiotic conditions. This study utilized generalized additive models to analyze the impact of environmental factors on peptide production .

- Comparative Analysis with Other Peptides : Further investigations into cyanobacterial peptides have highlighted this compound's unique properties compared to other oligopeptides like anabaenopeptins and aeruginosins. These studies emphasize the diverse biological activities exhibited by cyanobacterial metabolites .

Mecanismo De Acción

Oscillapeptin G exerts its effects primarily through the inhibition of tyrosinase, an enzyme involved in melanin biosynthesis. By binding to the active site of tyrosinase, this compound prevents the enzyme from catalyzing the oxidation of tyrosine to melanin. This inhibition reduces melanin production, leading to skin-whitening effects .

Comparación Con Compuestos Similares

Oscillapeptin G is similar to other cyanobacterial peptides such as micropeptins, cyanopeptolins, and aeruginosins. These compounds also exhibit enzyme inhibitory activities, but this compound is unique in its specific inhibition of tyrosinase. Other similar compounds include:

Micropeptins: Inhibit proteases and have cytotoxic effects.

Cyanopeptolins: Inhibit serine proteases and have anti-inflammatory properties.

Aeruginosins: Inhibit serine proteases and have potential therapeutic applications.

This compound stands out due to its potent and specific tyrosinase inhibitory activity, making it a valuable compound for cosmetic and medical applications.

Propiedades

Número CAS |

172548-91-3 |

|---|---|

Fórmula molecular |

C53H77N9O17 |

Peso molecular |

1112.2 g/mol |

Nombre IUPAC |

N-[(2S,5S,8S,11R,12S,15S,18R,21R)-8-[(2R)-butan-2-yl]-21-hydroxy-2-[(1R)-1-hydroxyethyl]-5-[(4-hydroxyphenyl)methyl]-4,11-dimethyl-15-(2-methylpropyl)-3,6,9,13,16,22-hexaoxo-10-oxa-1,4,7,14,17-pentazabicyclo[16.3.1]docosan-12-yl]-2-[[(2S)-2-[[(2R)-2,3-dihydroxypropanoyl]amino]-4-(4-hydroxyphenyl)butanoyl]amino]pentanediamide |

InChI |

InChI=1S/C53H77N9O17/c1-8-27(4)42-53(78)79-29(6)43(60-46(71)35(19-21-40(54)68)55-45(70)34(56-49(74)39(67)25-63)18-13-30-9-14-32(65)15-10-30)50(75)58-37(23-26(2)3)47(72)57-36-20-22-41(69)62(51(36)76)44(28(5)64)52(77)61(7)38(48(73)59-42)24-31-11-16-33(66)17-12-31/h9-12,14-17,26-29,34-39,41-44,63-67,69H,8,13,18-25H2,1-7H3,(H2,54,68)(H,55,70)(H,56,74)(H,57,72)(H,58,75)(H,59,73)(H,60,71)/t27-,28-,29-,34+,35?,36-,37+,38+,39-,41-,42+,43+,44+/m1/s1 |

Clave InChI |

QLOMTVNWPCVFDT-KVYWPBGVSA-N |

SMILES |

CCC(C)C1C(=O)OC(C(C(=O)NC(C(=O)NC2CCC(N(C2=O)C(C(=O)N(C(C(=O)N1)CC3=CC=C(C=C3)O)C)C(C)O)O)CC(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(CCC4=CC=C(C=C4)O)NC(=O)C(CO)O)C |

SMILES isomérico |

CC[C@@H](C)[C@H]1C(=O)O[C@@H]([C@@H](C(=O)N[C@H](C(=O)N[C@@H]2CC[C@H](N(C2=O)[C@H](C(=O)N([C@H](C(=O)N1)CC3=CC=C(C=C3)O)C)[C@@H](C)O)O)CC(C)C)NC(=O)C(CCC(=O)N)NC(=O)[C@H](CCC4=CC=C(C=C4)O)NC(=O)[C@@H](CO)O)C |

SMILES canónico |

CCC(C)C1C(=O)OC(C(C(=O)NC(C(=O)NC2CCC(N(C2=O)C(C(=O)N(C(C(=O)N1)CC3=CC=C(C=C3)O)C)C(C)O)O)CC(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(CCC4=CC=C(C=C4)O)NC(=O)C(CO)O)C |

Sinónimos |

oscillapeptin G |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.